4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
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Overview
Description
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide: is a complex organic compound featuring a pyrazole ring, a diazepane ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazine with β-keto esters or β-diketones.
Sulfonylation: : Introduction of the sulfonyl group using reagents like chlorosulfonic acid or sulfuryl chloride.
Amide Bond Formation: : Coupling of the diazepane and thiophene groups using coupling agents like carbodiimides (e.g., DCC, EDC) or peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and ethanol.
Substitution: : Amines, alcohols, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: : Formation of sulfonyl oxide derivatives.
Reduction: : Formation of reduced derivatives of the diazepane ring.
Substitution: : Formation of substituted pyrazole or thiophene derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Pyrazole derivatives: : Similar compounds with pyrazole rings, used in various pharmaceutical applications.
Diazepane derivatives: : Compounds containing diazepane rings, often used in the development of central nervous system agents.
Thiophene derivatives: : Compounds with thiophene rings, known for their use in organic electronics and pharmaceuticals.
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-18-12-14(11-17-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBTIGCNZRYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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